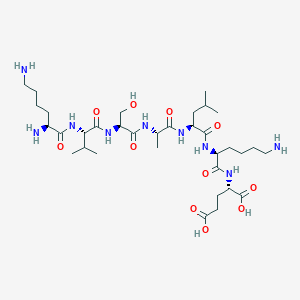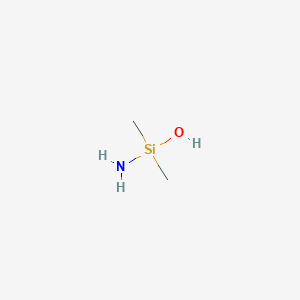
L-Glutamic acid, L-lysyl-L-valyl-L-seryl-L-alanyl-L-leucyl-L-lysyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamic acid, L-lysyl-L-valyl-L-seryl-L-alanyl-L-leucyl-L-lysyl- is a polypeptide composed of a sequence of amino acids This compound is part of a larger class of peptides that play crucial roles in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, L-lysyl-L-valyl-L-seryl-L-alanyl-L-leucyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microbial hosts, which then express the peptide. This method is advantageous for producing large quantities of peptides with high purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamic acid, L-lysyl-L-valyl-L-seryl-L-alanyl-L-leucyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: Oxidation of specific amino acid residues, such as methionine or cysteine, using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of disulfide bonds using reducing agents like dithiothreitol (DTT).
Substitution: Substitution reactions involving the side chains of amino acids, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Aplicaciones Científicas De Investigación
L-Glutamic acid, L-lysyl-L-valyl-L-seryl-L-alanyl-L-leucyl-L-lysyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of biotechnological processes, including enzyme immobilization and biosensors.
Mecanismo De Acción
The mechanism of action of L-Glutamic acid, L-lysyl-L-valyl-L-seryl-L-alanyl-L-leucyl-L-lysyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors, triggering intracellular signaling cascades that regulate various cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- L-Glutamic acid, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-L-lysyl-L-seryl-
- L-Glutamic acid, L-seryl-L-asparaginyl-L-valyl-L-seryl-L-prolyl-L-phenylalanyl-L-lysyl-L-isoleucyl-
Uniqueness
L-Glutamic acid, L-lysyl-L-valyl-L-seryl-L-alanyl-L-leucyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Propiedades
Número CAS |
502632-73-7 |
|---|---|
Fórmula molecular |
C34H63N9O11 |
Peso molecular |
773.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C34H63N9O11/c1-18(2)16-24(31(50)39-22(11-7-9-15-36)30(49)40-23(34(53)54)12-13-26(45)46)41-28(47)20(5)38-32(51)25(17-44)42-33(52)27(19(3)4)43-29(48)21(37)10-6-8-14-35/h18-25,27,44H,6-17,35-37H2,1-5H3,(H,38,51)(H,39,50)(H,40,49)(H,41,47)(H,42,52)(H,43,48)(H,45,46)(H,53,54)/t20-,21-,22-,23-,24-,25-,27-/m0/s1 |
Clave InChI |
BOLHXWGQYVUXDA-NVXPGCJASA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
![N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227438.png)
![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14227450.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)


![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)

![6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14227495.png)


